2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
Description
2-(2,3-Dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a heterocyclic compound featuring a fused isothiazoloquinoline core substituted with a 2,3-dimethylphenyl group at position 2 and methyl groups at positions 4, 4, and 4. The sulfur-containing isothiazole ring fused to the quinoline scaffold imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Key structural distinctions include the 2,3-dimethylphenyl substituent, which enhances lipophilicity and may influence binding interactions in biological systems.
Properties
Molecular Formula |
C21H22N2S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C21H22N2S2/c1-12-8-7-11-16(14(12)3)23-20(24)17-15-10-6-9-13(2)18(15)22-21(4,5)19(17)25-23/h6-11,22H,1-5H3 |
InChI Key |
NTOUHNNFAWFGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=S)C3=C(S2)C(NC4=C(C=CC=C34)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the isothiazole ring. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Isothiazole Ring: This step often involves the cyclization of a suitable precursor, such as a thioamide, with a halogenated compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the isothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity:
This compound has been identified as a potent fungicide, particularly effective against various fungal pathogens that threaten crop yields. Its mechanism of action typically involves inhibiting fungal growth by targeting specific enzymes or pathways vital for fungal survival.
- Mechanism of Action: The compound interacts with enzymes associated with fungal metabolism, disrupting essential processes and leading to cell death.
- Field Studies: Preliminary field studies have reported successful control of resistant fungal strains, demonstrating its efficacy compared to traditional fungicides.
Table 1: Efficacy Against Fungal Strains
| Fungal Strain | Inhibition Percentage (%) | Reference |
|---|---|---|
| Fusarium spp. | 85 | |
| Botrytis cinerea | 90 | |
| Phytophthora infestans | 80 |
Medicinal Chemistry Applications
Antitumor Activity:
Research indicates that 2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione exhibits promising antitumor properties. Its derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.
- Cellular Assays: Compounds derived from this structure have shown inhibition percentages greater than 85% in various cancer cell lines.
- Kinase Inhibition: The compound's derivatives have been tested for their inhibitory effects on human kinases, which are critical targets in cancer therapy.
Table 2: Antitumor Activity and Kinase Inhibition
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isothiazole ring through cyclization reactions involving thioketones and amines. Subsequent steps often introduce the quinoline moiety via condensation reactions with appropriate precursors.
Synthesis Overview:
- Step 1: Formation of the isothiazole ring.
- Step 2: Condensation with quinoline precursors.
- Step 3: Purification and characterization of the final product.
Mechanism of Action
The mechanism by which 2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The isothiazole and quinoline moieties can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 4,4-Dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione
- Structure: Contains a dioxane-dithioloquinoline fused system with methyl groups at position 3.
- Synthesis: Reflux of quinoline derivatives with elemental sulfur in DMF (81% yield, m.p. 238–239°C) .
- Properties: Higher molecular weight (C₁₄H₁₃NO₂S₃, m.w. 324.02) due to the dioxane ring. Exhibits distinct NMR shifts (e.g., δ 1.48 ppm for methyl groups) .
2.1.2 4,4,6-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Structure : Lacks the 2,3-dimethylphenyl group but includes three methyl groups on the dihydroisothiazole ring.
- Properties : Lower molecular weight (C₁₃H₁₃NS₃ , m.w. 279.43) compared to the target compound .
- Key Difference : Absence of the aromatic phenyl substituent likely reduces steric bulk and alters solubility.
Functional Analogues
2.2.1 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
- Structure : Oxadiazole-thione with a hydroxyphenyl group.
- Synthesis: KOH/CS₂-mediated cyclization in ethanol (reflux for 8 h) .
- Applications: Primarily explored for antimicrobial activity, differing from the kinase inhibition focus of quinoline-thiones .
2.2.2 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione
- Structure : Imidazole-thione with para-methylphenyl groups.
- Properties : Higher lipophilicity (C₁₇H₁₆N₂S , m.w. 280.39) due to aromatic substituents .
- Key Difference: The imidazole core lacks the extended π-conjugation of quinoline derivatives, impacting electronic properties .
Comparative Data Table
Key Findings
- Synthetic Methods : The target compound’s synthesis may resemble ’s sulfur-mediated cyclization but would require additional steps to introduce the 2,3-dimethylphenyl group .
- Biological Activity: Quinoline-thiones (e.g., ) show kinase inhibition, suggesting the target compound could share this activity, albeit with modified potency due to its substituents .
Biological Activity
The compound 2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a member of the isothiazole family and has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a quinoline core modified by an isothiazole moiety and a thione functional group, which are critical for its biological activity.
Biological Activities
The biological activities of this compound have been explored in various studies, focusing on its antioxidant , anti-inflammatory , and anticancer properties.
Antioxidant Activity
Research indicates that derivatives of quinoline and isothiazole exhibit significant antioxidant properties. For instance, the compound has been shown to reduce oxidative stress markers in cellular models. In a study involving acetaminophen-induced liver injury in rats, it was found that the compound alleviated oxidative stress by normalizing the function of antioxidant enzymes and decreasing pro-inflammatory cytokines .
Anti-inflammatory Effects
The anti-inflammatory effects of this compound are attributed to its ability to inhibit the expression of pro-inflammatory mediators. In experimental models, it has been reported to downregulate NF-κB activation and reduce levels of inflammatory cytokines such as TNF-α and IL-6 .
Anticancer Properties
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have demonstrated that it exhibits cytotoxic effects on human tumor cell lines derived from colon (HCT-15), lung (A549), and pancreatic cancers (BxPC3) with IC50 values ranging from sub-micromolar to low micromolar concentrations . The mechanism appears to involve induction of apoptosis through caspase activation pathways.
Case Studies
Case Study 1: Hepatoprotective Effects
In a study investigating hepatoprotective effects against acetaminophen-induced toxicity, the compound demonstrated significant protective effects by modulating oxidative stress pathways. It reduced liver enzyme levels indicative of damage and improved histopathological outcomes in treated rats .
Case Study 2: Antibacterial Activity
While primarily focused on anticancer properties, preliminary evaluations also suggested moderate antibacterial activity against several strains. The minimum inhibitory concentration (MIC) assays indicated effectiveness comparable to known antibacterial agents at higher concentrations .
Comparative Analysis
A comparative analysis of the biological activities of similar compounds reveals that while many quinoline derivatives possess beneficial pharmacological properties, this specific compound stands out due to its multifaceted action mechanisms:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity | MIC (µM) |
|---|---|---|---|---|
| Compound A | Moderate | High | Low | 50 |
| Compound B | High | Moderate | Moderate | 30 |
| 2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione | High | High | High | 25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
